![molecular formula C15H12BrIO3 B2930479 2-Bromo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde CAS No. 1797753-75-3](/img/structure/B2930479.png)
2-Bromo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde: . This compound is characterized by the presence of bromine, iodine, and methoxy functional groups attached to a benzaldehyde core, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde using bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperature and pH to ensure the selective bromination at the desired position on the benzaldehyde ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to maintain precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the desired product while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.
Major Products:
- Substituted benzaldehydes
- Carboxylic acids
- Alcohols
- Biaryl compounds
Scientific Research Applications
Chemistry: 2-Bromo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated benzaldehydes on cellular processes. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique functional groups make it suitable for the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Bromo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde depends on its specific application. In chemical reactions, the bromine and iodine atoms can act as leaving groups, facilitating nucleophilic substitution reactions. The aldehyde group can undergo oxidation or reduction, leading to the formation of various derivatives. The methoxy group can influence the electronic properties of the benzaldehyde ring, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
4-Iodobenzyl bromide: Shares the iodobenzyl moiety but lacks the methoxy and aldehyde groups.
2-Bromo-4-methoxybenzaldehyde: Contains the bromine and methoxy groups but lacks the iodobenzyl moiety.
4-Bromo-2-fluoro-1-iodobenzene: Contains bromine and iodine atoms but lacks the methoxy and aldehyde groups.
Uniqueness: 2-Bromo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde is unique due to the combination of bromine, iodine, methoxy, and aldehyde functional groups. This combination provides a versatile platform for various chemical transformations and applications in different research fields.
Properties
IUPAC Name |
2-bromo-4-[(4-iodophenyl)methoxy]-5-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrIO3/c1-19-14-6-11(8-18)13(16)7-15(14)20-9-10-2-4-12(17)5-3-10/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXAWFBKNNCFNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)Br)OCC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrIO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
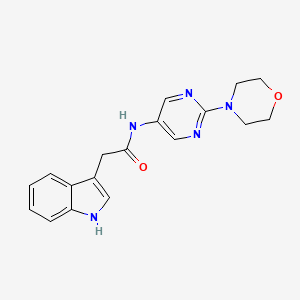
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2930400.png)
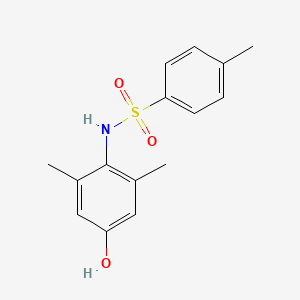
![(E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2930402.png)
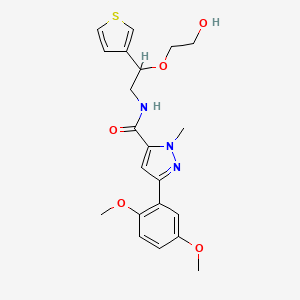
![4-(1-benzofuran-2-yl)-7-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2930405.png)
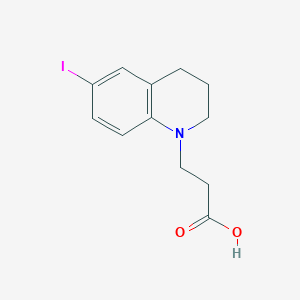
![8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carbothioamide](/img/structure/B2930408.png)
![3-Methyl-6-({1-[4-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B2930409.png)
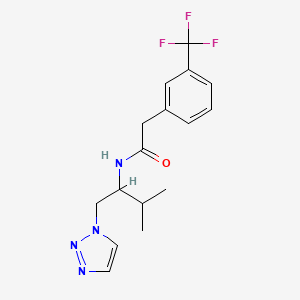
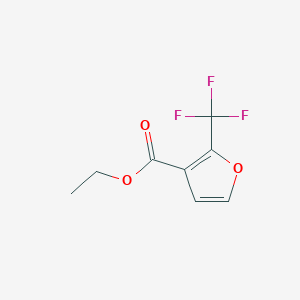
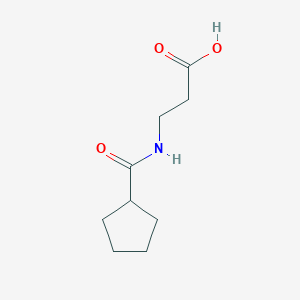

![N-Ethyl-N-[2-[4-(oxan-4-ylamino)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2930419.png)
